molecular formula C17H15ClF3N3O B2919073 1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2059494-77-6

1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B2919073
CAS RN: 2059494-77-6
M. Wt: 369.77
InChI Key: ZRMXIMLMNHNGLW-UHFFFAOYSA-N
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Description

“1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the formula C17H15ClF3N3O . It has a molecular weight of 369.77 .

Scientific Research Applications

Synthesis Pathways

1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine: is a compound with potential use in various synthesis pathways. Its structure suggests it could be a key intermediate in the synthesis of more complex molecules. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance bioavailability and stability .

Pharmacological Research

The presence of a piperazine ring fused with a benzoyl group and a pyridinyl substituent indicates that this compound may have pharmacological applications. Piperazine derivatives are known for their CNS activity, suggesting potential use in neurological research .

Drug Design and Development

Compounds like 1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine are often explored for their drug-like properties. The trifluoromethyl group is particularly noteworthy, as it is found in several FDA-approved drugs, indicating the compound’s potential in drug design and development .

Safety and Hazards

Specific safety and hazard information for “1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is not provided in the search results .

properties

IUPAC Name

[4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O/c18-15-13(17(19,20)21)6-7-14(22-15)23-8-10-24(11-9-23)16(25)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMXIMLMNHNGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=C(C=C2)C(F)(F)F)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

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